环戊基-(2,3-二甲氧基-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

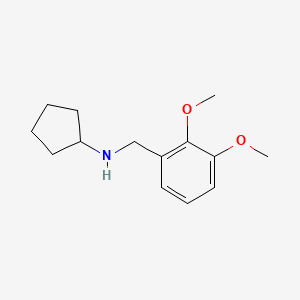

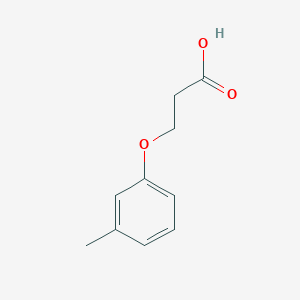

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a compound related to a class of chemicals that have been studied for their potential pharmacological properties. The compound of interest is structurally similar to 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, which has been identified as a peripheral dopamine blocking agent . This class of compounds has been explored for their effects on the central nervous system and their interactions with brain catecholamine levels .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with an aldol condensation catalyzed by sodium methoxide, followed by catalytic reduction to form the intermediate ketone. This intermediate is then converted to an oxime and subsequently hydrogenated to yield the amine, which can be further processed into its hydrochloride salt . The synthesis process is designed to achieve high yields and purity, which is crucial for the subsequent pharmacological testing.

Molecular Structure Analysis

While the specific molecular structure of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is not detailed in the provided papers, related compounds have been characterized using spectroscopic techniques such as NMR and X-ray crystallography . These techniques allow for the determination of the molecular geometry, configuration, and conformation, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, particularly in the context of their interaction with carbon monoxide to form various products, including methyl 2-formylbenzoate and isoindolin-1-ones . The reactivity towards carbon monoxide is indicative of the potential for these compounds to undergo further chemical transformations, which could be relevant for the development of new pharmacological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine and related compounds are influenced by their molecular structure. The presence of dimethoxybenzyl groups suggests that these compounds are likely to have moderate polarity, which can affect their solubility and stability. The pharmacological properties, such as the ability to block dopamine-induced hypotension, are directly related to the chemical structure, as seen in the case of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine . Additionally, the lack of effect on brain dopamine receptors and catecholamine synthesis indicates a specificity of action that is crucial for therapeutic applications .

科学研究应用

杂环合成环戊基-(2,3-二甲氧基-苄基)-胺衍生物主要用于杂环合成。例如,丙烯酸酯的 Baylis-Hillman 加合物的伯烯丙基胺已被用于合成杂环,例如 5-苄基-4(3H)-嘧啶酮和 2-亚苄基-2,3-二氢-吡咯利嗪-1-酮。这些嘧啶酮是 4-吡啶胺衍生物的极好前体,证明了环戊基-(2,3-二甲氧基-苄基)-胺在复杂有机合成和药物开发中的用途 (Nag, Madapa, & Batra, 2008).

迈森海默重排该化合物还参与迈森海默重排,这是一种用于合成杂环衍生物的化学过程。该重排用于制备新的环系,如四氢-1H-2,3-苯并恶唑和六氢-2,3-苯并恶唑酮。这些化合物的合成凸显了环戊基-(2,3-二甲氧基-苄基)-胺在产生复杂分子结构中的化学多功能性和实用性 (Bremner, Browne, Davies, & Raston, 1980).

属性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRRFTJCMRGAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354519 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

356094-55-8 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)